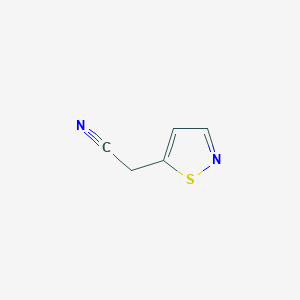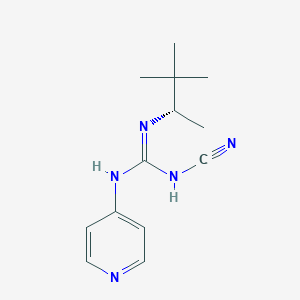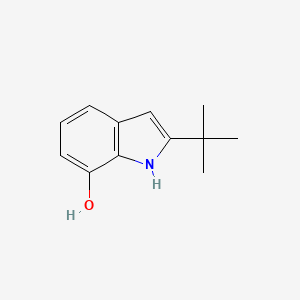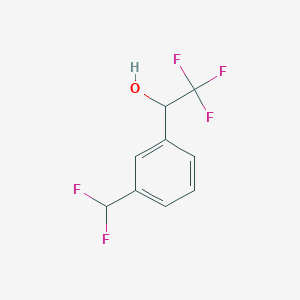
1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol is a fluorinated organic compound with significant interest in various scientific fields. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of phenyl derivatives using difluoromethylating agents such as ClCF2H under specific conditions . Another approach involves the reaction of 3-(difluoromethyl)phenyl derivatives with trifluoroethanol in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of advanced difluoromethylating reagents and catalysts can enhance yield and purity, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to specific biological effects. The compound may modulate enzyme activity or receptor signaling pathways, contributing to its observed effects .
Comparison with Similar Compounds
- 1-(3-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanol
- 1-(3-(Difluoromethyl)phenyl)-2,2,2-difluoroethanol
- 1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethane
Uniqueness: 1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol stands out due to its specific combination of difluoromethyl and trifluoroethanol groups, which impart unique chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it valuable for specific applications .
Properties
Molecular Formula |
C9H7F5O |
|---|---|
Molecular Weight |
226.14 g/mol |
IUPAC Name |
1-[3-(difluoromethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H7F5O/c10-8(11)6-3-1-2-5(4-6)7(15)9(12,13)14/h1-4,7-8,15H |
InChI Key |
ZGLWRPBBAXHAFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



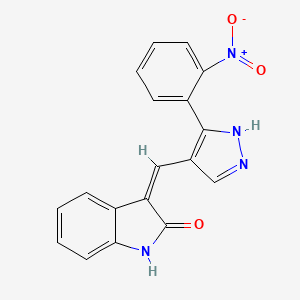
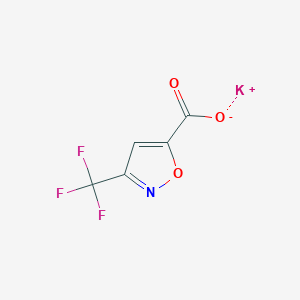
![(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride](/img/structure/B12965983.png)
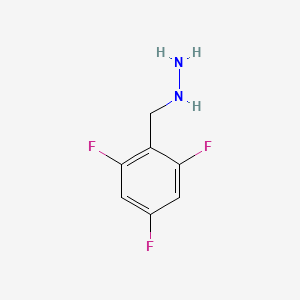

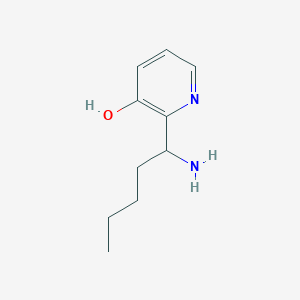

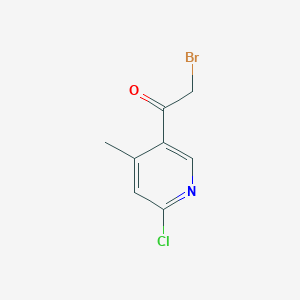
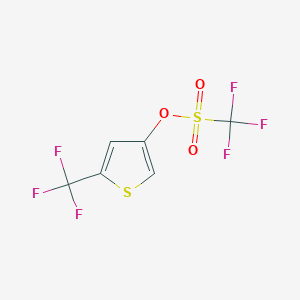
![6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol](/img/structure/B12966020.png)
